2-甲基-1-甲苯磺酰基-氮杂环丙烷

描述

Synthesis Analysis

The synthesis of 2-Methyl-1-Tosyl-Aziridine and related compounds involves key steps such as imination, aziridination, and the use of specific reagents to introduce the tosyl group. For instance, the reaction of N-tosylaziridines with nickel complexes demonstrates the oxidative-addition and reductive-elimination reactions, crucial for breaking and making C-N bonds, leading to azametallacyclobutane complexes (Lin, Clough, & Hillhouse, 2002). Additionally, asymmetric synthesis of disubstituted N-tosyl aziridines showcases the use of chiral auxiliaries and bases for high enantiomeric purity (Solladié-Cavallo, Roje, Welter, & Sunjic, 2004).

Molecular Structure Analysis

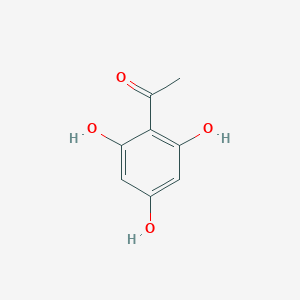

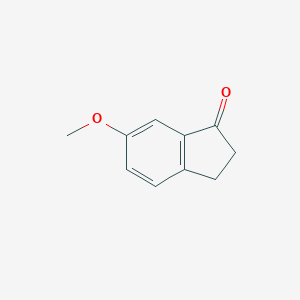

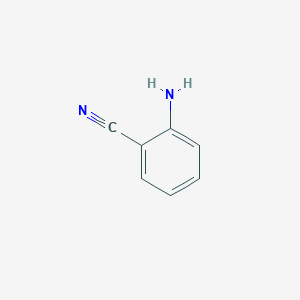

The molecular structure of 2-Methyl-1-Tosyl-Aziridine is characterized by a three-membered ring containing nitrogen, with a methyl group and a tosyl group attached. This structure is significant because the strain in the three-membered ring and the electronic effects of the tosyl group influence its reactivity. X-ray analysis has been utilized to determine the configurations of synthesized aziridines, confirming the structural assignments and understanding the stereochemistry involved in their reactions (Solladié-Cavallo et al., 2004).

Chemical Reactions and Properties

2-Methyl-1-Tosyl-Aziridine undergoes various chemical reactions, including nucleophilic ring opening, which is a pivotal reaction for the synthesis of amino compounds and other nitrogen-containing molecules. The presence of the tosyl group significantly impacts the reactivity, making it a versatile intermediate for synthesizing complex structures. For example, nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents has been explored for the synthesis of unsaturated amino acids, highlighting the compound's utility in producing optically pure compounds (Baldwin, Adlington, & Robinson, 1987).

Physical Properties Analysis

The physical properties of 2-Methyl-1-Tosyl-Aziridine, such as melting point, boiling point, and solubility, are influenced by the molecular structure. These properties are crucial for determining the conditions under which the compound can be synthesized, manipulated, and applied in various reactions. While specific physical property data for 2-Methyl-1-Tosyl-Aziridine might not be readily available, the general trends observed in aziridines suggest that such compounds are typically reactive solids or liquids under standard conditions.

Chemical Properties Analysis

The chemical properties of 2-Methyl-1-Tosyl-Aziridine reflect its reactivity and potential for transformation into a wide range of other chemical entities. Its ability to undergo ring opening, participate in cycloaddition reactions, and serve as a precursor for the synthesis of amino acids and other nitrogen-containing compounds demonstrates its significant chemical versatility. The interaction with nickel complexes and the formation of azametallacyclobutane complexes underscore the compound's role in facilitating complex chemical transformations (Lin et al., 2002).

科学研究应用

免疫学应用:氮杂环丙烷的衍生物,2-羟基-甲基-1-(N-邻苯二甲酰色氨基)氮杂环丙烷,已被证明可以刺激人淋巴细胞增殖和白细胞介素分泌,可能有助于非特异性细胞介导的免疫反应 (Baba Ahmed等人,2008).

氨基酸和其他化合物的合成:甲苯磺酰基-氮杂环丙烷-2-叔丁基羧酸酯,在三苯基膦偶联反应条件下由甲苯磺酰基-丝氨酸-O-叔丁基制备,是α-和β-氨基酸和其他合成目标的有价值的前体 (Solomon等人,1996).

二氟甲基-β-色胺类似物的制备:N-甲苯磺酰基-2-(二氟甲基)氮杂环丙烷用于制备二氟甲基-β-色胺类似物,具有优异的收率和区域选择性 (Kurosato等人,2015).

合成中的立体控制:已经开发出一种立体选择性方法来合成顺式和反式-2-(甲基/苯基)-3-(三氟甲基)氮杂环丙烷,使各种亲核试剂能够进行特定的开环 (Moens等人,2014).

聚合应用:N-甲苯磺酰基氮杂环丙烷的有机催化开环聚合已被探索为一种无金属合成聚(氮杂环丙烷)和相关嵌段共聚物的途径 (Bakkali-Hassani等人,2016).

抗疟疾药效团:2-(氨基甲基)氮杂环丙烷微波辅助开环成1,2,3-三氨基丙烷,显示出作为新型抗疟疾药效团的潜力 (D’hooghe等人,2011).

天然产物的不对称合成:已经制备出稳定的双环氮杂环丙啶离子,为生物重要天然产物的不对称合成提供了有效的途径 (Choi等人,2017).

开环反应:N-甲苯磺酰基氮杂环丙烷可以用胺和水高效开环,在温和条件下生成氨基醇 (Chakraborty等人,2003).

对映体纯化合物合成:已经开发出一种用对映体纯化合物制备N-甲苯磺酰基氮杂环丙烷-2-羧酸甲酯和氮杂环丙烷-2-羧酰胺的方法 (Marzorati等人,2007).

氨基酸合成中的亲核开环:氮杂环丙烷-2-羧酸酯与维蒂格试剂的亲核开环已被用于不饱和氨基酸的对映体高效合成 (Baldwin等人,1987).

安全和危害

未来方向

Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These enable the further construction of a variety of biologically and pharmaceutically important drugs . The living anionic polymerization of activated aziridines is a promising area of research .

属性

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZLZRGBQZRSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337823 | |

| Record name | 2-Methyl-1-Tosyl-Aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-Tosyl-Aziridine | |

CAS RN |

119461-40-4 | |

| Record name | 2-Methyl-1-Tosyl-Aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)